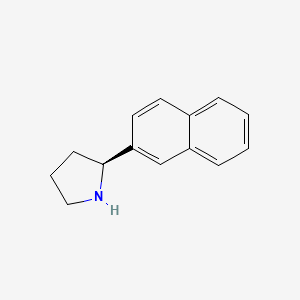
(S)-2-(Naphthalen-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Naphthalen-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
科学的研究の応用
(S)-2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
作用機序
The mechanism of action of (S)-2-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(Naphthalen-2-yl)pyrrolidine: The enantiomer of (S)-2-(Naphthalen-2-yl)pyrrolidine, which may have different biological activities.
Naphthalene derivatives: Compounds with similar structures but different functional groups or substituents.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different aromatic moieties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of the naphthalene and pyrrolidine structures. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
(2S)-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m0/s1 |
InChIキー |
ASDMHFSTBKLKST-AWEZNQCLSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


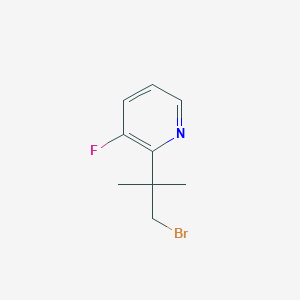
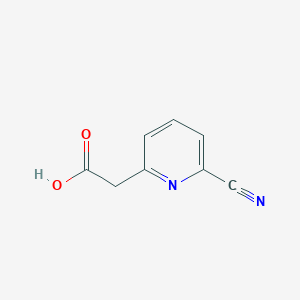
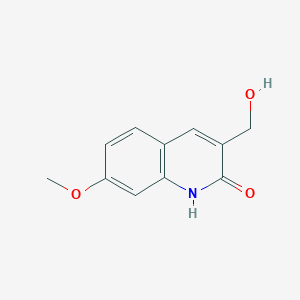
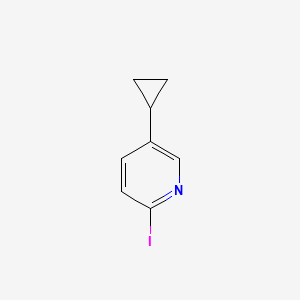
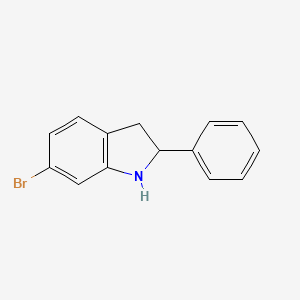

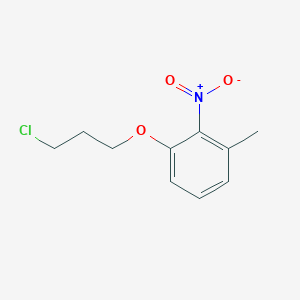
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
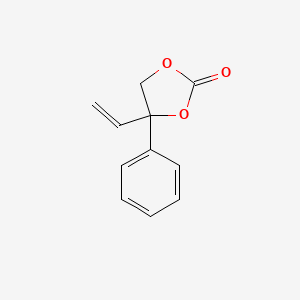
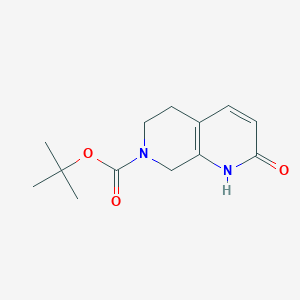
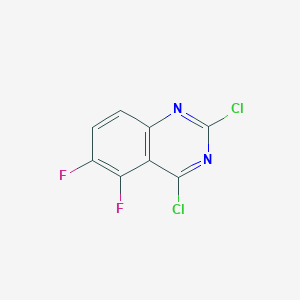

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)
